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Compound of Interest

Compound Name: Eprotirome

Cat. No.: B1671557

This technical support center provides researchers, scientists, and drug development
professionals with detailed information regarding the termination of the Eprotirome (KB2115)
clinical trials.

Frequently Asked Questions (FAQS)

Q1: What was the primary reason for the termination of the Eprotirome clinical trials?

The development of Eprotirome was discontinued in February 2012 due to safety concerns
arising from a preclinical toxicology study.[1][2] Specifically, a 12-month study in dogs revealed
that exposure to the drug led to cartilage damage.[1] This adverse finding prompted the
termination of the ongoing Phase Il clinical trial, known as the AKKA trial, and all other trials in
the program.[1][3]

Q2: Were there any safety concerns observed in the human clinical trials?

Yes, in addition to the preclinical findings, the AKKA Phase llI trial revealed the potential for
liver injury in patients. Statistically significant increases in liver enzymes, including aspartate
aminotransferase (AST) and alanine aminotransferase (ALT), were observed in patients
receiving Eprotirome compared to placebo. In fact, four patients had to discontinue or interrupt
treatment due to notable increases in these liver enzymes.

Q3: What was the intended mechanism of action for Eprotirome?
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Eprotirome is a liver-selective thyroid hormone receptor (TR) agonist with a modest
preference for the TR isoform over TRa. The intended mechanism was to mimic the effects of
thyroid hormone in the liver, which is the primary site of cholesterol synthesis and metabolism.
By selectively stimulating TR in the liver, Eprotirome was designed to increase the clearance
of low-density lipoprotein (LDL) cholesterol from the blood, thereby reducing levels of
atherogenic lipoproteins. This liver-selective approach aimed to avoid the adverse effects on
the heart and bone associated with systemic thyroid hormone activation.

Q4: Did Eprotirome demonstrate efficacy in lowering LDL cholesterol?

Yes, Eprotirome showed a dose-dependent reduction in LDL cholesterol levels in clinical trials.
In a 12-week Phase Il trial, patients receiving Eprotirome in addition to statin therapy
experienced a mean reduction in LDL cholesterol of up to 32% at the highest dose. Similarly, in
the prematurely terminated AKKA Phase lll trial, the 100 pg dose of Eprotirome resulted in a
22% decrease in LDL cholesterol concentrations compared to a 9% increase in the placebo
group after 6 weeks of treatment.

Q5: What were the specific experimental protocols for the clinical trials?

The AKKA Phase Il trial was a randomized, double-blind, placebo-controlled, parallel-group
study. Patients with heterozygous familial hypercholesterolaemia who were already on a stable
dose of statins, with or without ezetimibe, were enrolled. Participants were randomly assigned
to receive either a placebo, 50 ug of Eprotirome, or 100 ug of Eprotirome daily. The primary
endpoint was the percentage reduction in LDL cholesterol from baseline to 12 weeks. However,
due to the premature termination, the reported efficacy and safety data were based on an
analysis at 6 weeks of treatment.

Data Presentation
Efficacy of Eprotirome on LDL Cholesterol (AKKA Trial -
6 Weeks)
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Mean Change in

95% Confidence p-value (vs.
Treatment Group LDL Cholesterol
Interval Placebo)
(%)
Placebo +9% -2t0 20
50 pg Eprotirome -12% -28t0 4 0.0677
100 g Eprotirome -22% -32to -13 0.0045

Source: The Lancet Diabetes & Endocrinology

Adverse Events: Liver Enzyme Elevations (AKKA Trial -

6 Weeks)
Liver Parameter p-value (Eprotirome groups vs. Placebo)
Aspartate aminotransferase (AST) <0.0001
Alanine aminotransferase (ALT) <0.0001
Conjugated bilirubin 0.0006
Gamma-glutamyltranspeptidase <0.0001

Source: The Lancet Diabetes & Endocrinology

Impact of Eprotirome on Thyroid Hormones (AKKA Trial
- 6 Weeks)
Mean Change in Free

Treatment Group . . p-value (vs. Placebo)
Tetra-iodothyronine (T4)

50 pg Eprotirome -19% <0.0001

100 pg Eprotirome -27% <0.0001

Note: No significant changes were observed in serum concentrations of thyroid-stimulating
hormone (TSH) or free tri-iodothyronine (T3). Source: The Lancet Diabetes & Endocrinology

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1671557?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Visualizations

Eprotirome's Proposed Mechanism of Action and
Adverse Effects

- Increased LDL Results in Reduced Serum
it gl Receptor Expression LDL Cholesterol

Potential Unintended

Thyroid Hormone Receptor Potential Liver Injur
Selectively Activates V! ptor B Consequence jury

(TRP) in Liver (Hepatotoxicity)

Eprotirome
(KB2115)

May Cause

| Off-Target Effects Leadsto Cartilage Damage
> g (Observed in Dogs)

Click to download full resolution via product page

Caption: Proposed mechanism of Eprotirome and observed adverse effects.
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Caption: Logical workflow leading to the termination of Eprotirome trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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